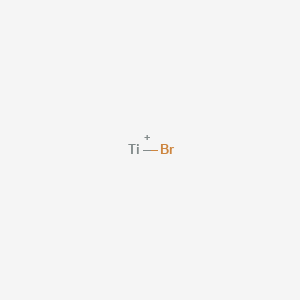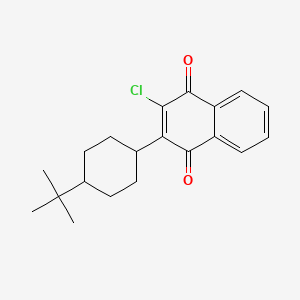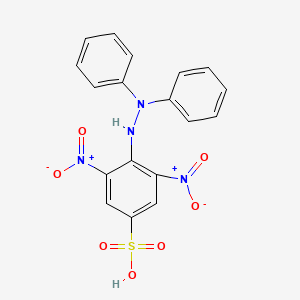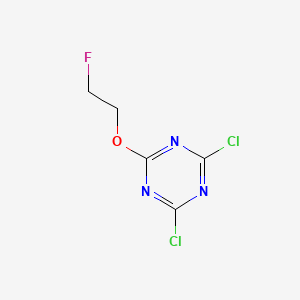
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a fluoroethoxy group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-fluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the fluoroethoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or redox agent used. For example, substitution with aniline would yield 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.
Applications De Recherche Scientifique
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives, which are important in the development of herbicides and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the fluoroethoxy group can enhance its binding affinity and selectivity for target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-(2-methoxyethoxy)-1,3,5-triazine
- 2,4-Dichloro-6-(2-ethoxyethoxy)-1,3,5-triazine
- 2,4-Dichloro-6-(2-chloroethoxy)-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90687-73-3 |
|---|---|
Formule moléculaire |
C5H4Cl2FN3O |
Poids moléculaire |
212.01 g/mol |
Nom IUPAC |
2,4-dichloro-6-(2-fluoroethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C5H4Cl2FN3O/c6-3-9-4(7)11-5(10-3)12-2-1-8/h1-2H2 |
Clé InChI |
YWQSUUZYLQBTCA-UHFFFAOYSA-N |
SMILES canonique |
C(CF)OC1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


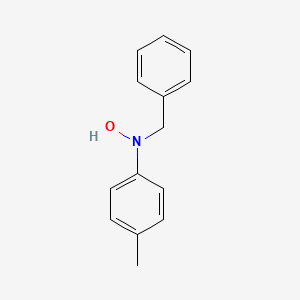

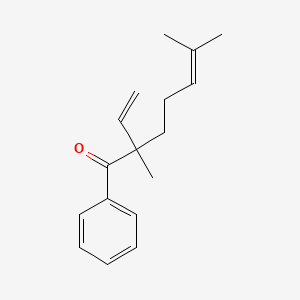
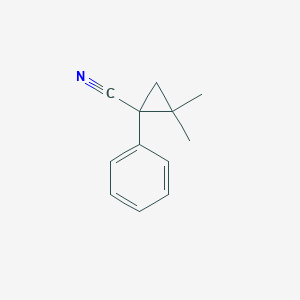
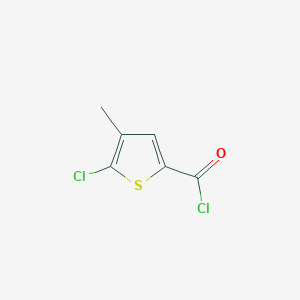
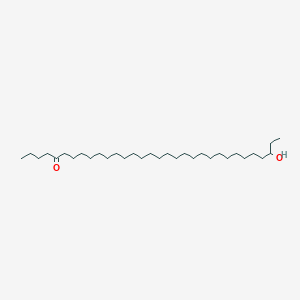
acetic acid](/img/structure/B14349602.png)
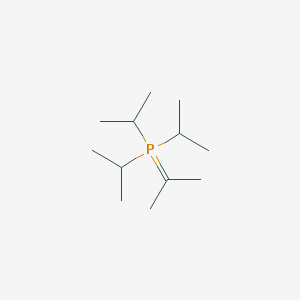
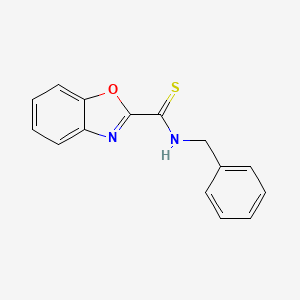
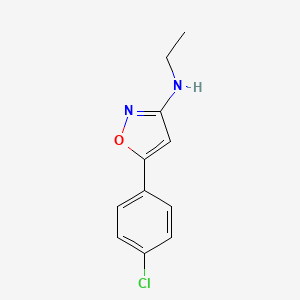
![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)
